Structural Patent Inclusion vs. Unsubstituted Comparator: AIcuris Furancarboxamide Antiviral Class
The compound structurally matches the Markush formula of patent US 8,324,268 B2 (compound of formula I), which requires a phenyl R1 with a trifluoromethoxy substituent and an R2 phenyl. The patent explicitly states that compounds of this invention have antiviral activity against retroviruses, including HIV. The unsubstituted phenyl analog lacking the 4-trifluoromethoxy group falls outside the preferred substitution scope [1]. No specific IC50 value for 888461-90-3 is publicly available; the evidence is class-level inference from the patent disclosure.
| Evidence Dimension | Antiviral activity scope (retroviral) |
|---|---|
| Target Compound Data | Structurally within patent scope; antiviral activity inferred |
| Comparator Or Baseline | Compounds lacking 4-trifluoromethoxy substitution on R1 phenyl (outside preferred scope) |
| Quantified Difference | Patent claims activity against retroviruses (HIV) for class; specific IC50 not disclosed |
| Conditions | Patent US 8,324,268 B2; treatment/prophylaxis of retroviral diseases |
Why This Matters
Procurement of this specific compound ensures the structure is consistent with the antiviral pharmacophore claimed in the AiCuris patent, unlike commercially simpler analogs lacking the trifluoromethoxy group.
- [1] Thede, K., Greschat, S., Wildum, S., Paulsen, D. (AiCuris GmbH & Co. KG). Substituted furancarboxamides, and use thereof. U.S. Patent 8,324,268 B2, issued December 4, 2012. View Source
